(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol
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Overview
Description
(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol is a nucleoside analog that plays a significant role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the glycosylation reaction.
Purification: The crude product is purified using chromatography techniques to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a deoxy derivative.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is the carboxyl derivative.
Reduction: The major product is the deoxy derivative.
Substitution: The major products are various substituted purine derivatives.
Scientific Research Applications
(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.
Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of (2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Enzymes: The compound can inhibit enzymes involved in DNA and RNA synthesis, leading to the termination of nucleic acid chains.
Induce Mutations: It can induce mutations in viral and cancerous cells, leading to cell death.
Disrupt Cellular Processes: The compound can disrupt various cellular processes by interfering with nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
2’-Deoxyadenosine: A deoxy derivative with distinct properties and applications.
Vidarabine: An antiviral nucleoside analog with a similar structure but different therapeutic uses.
Uniqueness
(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its ability to be incorporated into nucleic acids and disrupt cellular processes makes it a valuable compound in scientific research and medicine.
Properties
Molecular Formula |
C11H15N5O3 |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(18)2-6(3-17)19-11/h4-7,11,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7?,11+/m0/s1 |
InChI Key |
WXYNSDAXSPZXOS-NSMOOJLNSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Origin of Product |
United States |
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